molecular formula C12H14N2O3 B12718060 3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione CAS No. 134721-55-4

3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione

Cat. No.: B12718060
CAS No.: 134721-55-4
M. Wt: 234.25 g/mol
InChI Key: NFCPSKJTEPXXRO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione is an organic compound with a unique structure that includes both aromatic and imidazolidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and glyoxal under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reagents are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred and heated. The product is then separated from the reaction mixture using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5-(4-methoxyphenyl

Properties

CAS No.

134721-55-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-12(10(15)14(2)11(16)13-12)8-4-6-9(17-3)7-5-8/h4-7H,1-3H3,(H,13,16)

InChI Key

NFCPSKJTEPXXRO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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